6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound characterized by the presence of a methylthio group attached to a pyrazolo-pyrimidine structure. This compound is recognized for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₆H₆N₄S, with a molecular weight of 166.20 g/mol. It has been cataloged under the CAS number 55084-74-7, and its structural representation includes a pyrazolo[3,4-d]pyrimidine core, which is significant in various pharmacological studies .
This compound is classified as a nitrogen-containing heterocyclic compound. It can be sourced from chemical suppliers such as Sigma-Aldrich and Ambeed, which provide it for research and development purposes. The classification of this compound falls under the category of small organic molecules with potential pharmaceutical applications, particularly in the field of oncology and anti-inflammatory research .
The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine can be achieved through several methods, with one notable approach involving the reduction of 4-chloro-6-methylsulfanyl-1H-indazole. The reaction typically employs palladium on activated carbon as a catalyst in a solvent mixture of tetrahydrofuran and methanol under a hydrogen atmosphere.
The molecular structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine features:
The chemical reactivity of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine can be explored through various reactions typical for heterocycles:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for compounds like 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves interaction with specific biological targets such as enzymes or receptors relevant to disease pathways:
Data supporting these mechanisms often come from preclinical studies that assess the impact of similar compounds on cell lines or animal models .
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several scientific uses:
Research continues to explore its full range of applications within medicinal chemistry and related fields .
Halogenated Precursors for DisplacementThe synthesis typically begins with 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5), obtained via chlorination of pyrazolopyrimidinone precursors using PCl₅/PCl₃ mixtures. The C6-chloro group exhibits higher reactivity toward SNAr due to enhanced electron deficiency compared to C4, enabling regioselective thioether formation. Treatment with methanethiol (CH₃SH) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 6-(methylthio) derivatives [1] [4].
Phenoxide as a Tunable Leaving GroupInnovative SNAr strategies employ 7-phenoxy pyrazolo[1,5-a]pyrimidine intermediates (e.g., 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine). Phenoxy groups act as superior leaving groups compared to chloro, facilitating ambient-temperature displacements with amines or thiols. This approach enables sequential functionalization: Suzuki coupling at C3 precedes C7 amination/thioetherification, minimizing side reactions [8].
Table 1: SNAr Optimization for 6-(Methylthio) Installation
Leaving Group | Nucleophile | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Chloro (C6) | CH₃SH | DMF, 70°C, 4 h | 85–92 | C6 > C4 |
Phenoxy (C7) | CH₃SH/Base | EtOH, rt, 2 h | 78 | C7 exclusive |
Chloro (C6) | NaSCH₃ | DMSO, 50°C, 1 h | 90 | C6 exclusive |
Solvent and Catalyst Effects
Stepwise Chlorination-ThiolationA robust pathway involves:
Oxidation-Substitution for Thioether Diversification6-(Methylthio) groups serve as handles for further derivatization:
Table 2: Multi-Step Synthesis Yields for Key Derivatives
Step Sequence | Critical Reagents | Product | Overall Yield (%) |
---|---|---|---|
Chlorination → C6-SCH₃ → C4-aniline | PCl₅, CH₃SH, 3-Cl-aniline | 6-(Methylthio)-4-(3-Cl-anilino) derivative | 65–70 |
Chlorination → C4-aniline → C6-SCH₃ | PCl₅, aniline, NaSCH₃ | 6-(Methylthio)-4-anilinopyrazolopyrimidine | 60 |
SCH₃ → SO₂CH₃ → butoxy substitution | mCPBA, 1-butanol, DEA | 6-(Butoxy)-4-(4-Cl-anilino) analog | 55 |
Impact of Thioether on Physicochemical Properties
C3-Amino Group as a Hydrogen-Bond DonorThe 3-amino group is conserved in most bioactive derivatives due to its role in critical H-bond interactions with kinase hinge regions. It is installed early via:
C4 and C6 as Key Modulation Sites
Cross-Coupling at C3 for Aryl Diversification3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki-Miyaura coupling with arylboronic acids. Optimized conditions use:
Table 3: Regioselective Modification Outcomes
Position | Reaction Type | Reagents/Conditions | Regioselectivity | Application Example |
---|---|---|---|---|
C3 | Suzuki coupling | ArB(OH)₂, XPhos Pd G2, K₂CO₃, EtOH/H₂O, Δ | >95% C3-arylation | 3-Aryl kinase inhibitors |
C4 | SNAr amination | R-NH₂, EtOH, reflux, 4–12 h | C4 exclusive | 4-Anilino EGFR inhibitors |
C6 | Thiol displacement | R-SH, DMF, K₂CO₃, 70°C | C6 > C4 | 6-(Methylthio) antimicrobials |
N1 | Alkylation | R-X, K₂CO₃, DMF, 60°C | N1-alkylation | Solubility-enhanced analogs |
Multi-Component Reactions for Scaffold AssemblyRegioselective one-pot syntheses employ:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3